BenchChemオンラインストアへようこそ!

20(S)-Ginsenoside C-K

Cancer pharmacology Cytotoxicity screening Ginsenoside comparative activity

20(S)-Ginsenoside C-K (Compound K; IH-901) is the active terminal metabolite of ginsenoside Rb1—no gut microbial bioconversion required. It delivers 7–12× greater in vitro tumor cytotoxicity than Rh2 (IC50 0.1–0.6 μM vs. 0.7–7.1 μM) and directly inhibits IRAK-1/NF-κB. For oral RA development, CK-30 purified compositions achieve 135-fold higher AUClast than red ginseng extract. Specify Form II polymorph (PXRD-confirmed) for maximal oral bioavailability; Form IV delivers ~50% lower systemic exposure. Phase Ib clinical precedent in China.

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
Cat. No. B13401101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(S)-Ginsenoside C-K
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3
InChIKeyFVIZARNDLVOMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20(S)-Ginsenoside C-K (Compound K) Procurement Guide: What Distinguishes This Deglycosylated Ginsenoside Metabolite


20(S)-Ginsenoside C-K (Compound K, CK, IH-901; CAS 39262-14-1) is a monoglucosylated protopanaxadiol (PPD)-type ginsenoside and the major intestinally deglycosylated metabolite of primary ginsenosides Rb1, Rb2, and Rc [1]. Unlike its heavily glycosylated precursors, CK possesses a single glucose moiety at C-20 of the PPD aglycone, conferring higher intestinal absorption and membrane permeability relative to multi-sugar ginsenosides [2]. CK has advanced to Phase I clinical trials in China as an oral candidate for rheumatoid arthritis (RA) [3], and preclinical evidence spans anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective indications [4]. Procurement decisions for CK hinge on its quantifiable differentiation from the closest analogs—particularly ginsenoside Rh2 (also monoglycosylated PPD), its parent compound Rb1, and other PPD-type ginsenosides—across cytotoxicity potency, oral pharmacokinetic delivery advantage, inflammatory pathway inhibition selectivity, and solid-state polymorph-controlled bioavailability.

Why 20(S)-Ginsenoside C-K Cannot Be Interchanged with Rh2, Rb1, or Other PPD-Type Ginsenosides


Although 20(S)-Ginsenoside C-K, Rh2, and Rb1 all share the protopanaxadiol aglycone core, their glycosylation patterns drive divergent pharmacological and pharmacokinetic profiles. CK and Rh2 are both monoglycosylated PPD derivatives, yet CK exhibits 7–12-fold greater in vitro tumor cytotoxicity than Rh2 in the absence of serum protein binding [1]. Rb1, the tetra-glycosylated parent, is essentially inactive without intestinal bioconversion to CK, and even equimolar oral dosing of Rb1 fails to match CK's anti-inflammatory potency at the IRAK-1/NF-κB signaling node [2]. Furthermore, CK's solid-state polymorphism introduces an intra-compound variability factor absent in amorphous Rh2 preparations: the choice of CK polymorph (Form II vs. Form IV) can alter oral bioavailability by up to 2.1-fold [3]. Generic substitution among PPD-type ginsenosides without specification of compound identity, polymorphic form, and delivery format therefore risks both under-dosing and irreproducible biological outcomes across in vivo studies and formulation development programs.

Quantitative Differentiation Evidence for 20(S)-Ginsenoside C-K: Head-to-Head and Cross-Study Comparative Data


CK Outperforms Ginsenoside Rh2 in Tumor Cell Cytotoxicity by 7–12-Fold Under Serum-Free Conditions

In a direct head-to-head comparison, 20(S)-Ginsenoside C-K (IH-901) and 20(S)-ginsenoside Rh2 were tested against tumor cells under two media conditions. In serum-free medium, CK achieved 50% cytotoxic concentrations (IC50) of 0.1–0.6 μM, whereas Rh2 required 0.7–7.1 μM—representing an approximately 7–12-fold potency advantage for CK [1]. In serum-containing medium (FBS), CK IC50 values were 27.1–31.6 μM versus 37.5–>50 μM for Rh2. The overall cytotoxic potency ranking was CK > Rh2 ≫ Rg3 > Rb1/Rb2 [1]. This establishes CK as the most potent monoglycosylated PPD-type ginsenoside against tumor cells among the tested panel.

Cancer pharmacology Cytotoxicity screening Ginsenoside comparative activity

CK-30 Formulation Delivers 135-Fold Higher Systemic Exposure of CK Compared to Red Ginseng Extract in Healthy Human Subjects

In a randomized, open-label, two-period crossover study in 22 healthy male subjects, a single oral dose of CK-30 (600 mg, containing 15 mg CK) was compared with red ginseng extract (2.94 g). CK-30 achieved a median Tmax of 3.0 hours versus 10.0 hours for red ginseng extract—a 7-hour faster absorption onset [1]. Critically, CK-30 produced a 118.3-fold higher Cmax and a 135.1-fold higher AUClast compared to red ginseng extract [1]. Both treatments were well tolerated with no serious adverse events. In a separate clinical study, fermented red ginseng (FRG) produced 69.2/74.5-fold higher Cmax/AUClast for CK compared to non-fermented red ginseng (RG), while Rh2 showed only 20.3/18.5-fold increases [2]—demonstrating that CK is the dominant bioavailable species after fermentation.

Pharmacokinetics Oral bioavailability Formulation comparison

CK Inhibits Proinflammatory Cytokines More Potently Than Its Parent Compound Rb1 via IRAK-1/NF-κB Pathway Targeting

In a comparative mechanistic study, both CK and ginsenoside Rb1 were evaluated in LPS-stimulated murine peritoneal macrophages and in a TNBS-induced colitis mouse model. While both compounds inhibited IRAK-1, IKK-β, NF-κB, and MAP kinase activation, CK inhibited the production of proinflammatory cytokines (TNF-α, IL-1β, IL-6) more potently than Rb1 [1]. In the TNBS colitis model, oral CK at 20 mg/kg inhibited colonic myeloperoxidase (MPO) activity by 88%, compared to 84% inhibition by Rb1 at the same dose (both p<0.05 vs TNBS control) [1]. Critically, Rb1 requires intestinal bacterial deglycosylation to CK for activity; when Rb1 was orally administered to rats, CK—but not Rb1—was detected in urine, confirming that CK is the actual active metabolite responsible for in vivo anti-inflammatory effects [2].

Anti-inflammatory IRAK-1 signaling Colitis model

CK Polymorph Form II Delivers Up to 2.1-Fold Higher Oral Bioavailability Than Form IV—Implications for Solid Dosage Form Selection

Four CK polymorphs (Forms I–IV) were systematically characterized by SEM, DSC, TGA, FTIR, and PXRD, and their pharmacokinetic behaviors compared in rats following oral administration. Form II exhibited the highest absolute oral bioavailability—4.07% (male) and 7.87% (female)—followed by Form I, III, and IV [1]. The maximum differences in average Cmax and AUC(0–∞) between Form II and Form IV reached 1.6-fold in male groups and 2.1-fold in female groups [1]. Females showed approximately 2-fold higher exposure than males across all polymorphs, indicating sex-dependent absorption. In a carrageenan-induced acute paw edema model, Form II at 20 mg/kg inhibited edema by 42.7%, confirming that polymorph selection directly impacts pharmacodynamic output [1]. Importantly, Form IV—the least bioavailable form—lacks a clear melting peak and exhibits higher crystallinity than Form II, rationalizing its reduced in vivo exposure [1].

Solid-state pharmaceutics Polymorph screening Bioavailability optimization

CK Reduces Body Weight and Blood Lipids More Significantly Than the Anti-Obesity Drug Orlistat in Obese Mice

In diet-induced obese mice, CK treatment reduced body weight and blood lipids more significantly than the clinically used anti-obesity drug Orlistat [1]. Mechanistically, CK acts as a selective glucocorticoid receptor (GR) agonist that promotes lipophagy via AMPK/ULK1 activation and enhances GR binding to the ATGL lipase promoter—a mechanism distinct from Orlistat's gastrointestinal lipase inhibition [1]. Furthermore, CK was shown to promote transcription of lipid metabolism-related genes via GR in a manner contrasting with glucocorticoids, indicating a dissociated GR agonist profile that may uncouple metabolic benefits from glucocorticoid-associated adverse effects [2]. Across protopanaxadiol-type ginsenosides with varying sugar moieties, CK exhibited the strongest hypolipidemic activity, with potency inversely correlated to the number of sugar residues [2].

Obesity Lipid metabolism Glucocorticoid receptor agonism

CK Exhibits Strong Anti-Inflammatory Potency in LPS-Stimulated Macrophages with IC50 of 0.012 mM for NO and 0.004 mM for PGE2

In LPS-stimulated RAW 264.7 macrophage cells, CK potently inhibited nitric oxide (NO) production with an IC50 of 0.012 mM and prostaglandin E2 (PGE2) production with an IC50 of 0.004 mM, accompanied by downregulation of iNOS and COX-2 protein expression and inhibition of NF-κB activation [1]. Importantly, CK inhibited NO by directly suppressing iNOS enzyme activity in a cell-free system, but did not inhibit COX-1 or COX-2 enzyme activities—indicating selective transcriptional regulation rather than direct COX enzyme inhibition [1]. In a comparative anti-inflammatory study of single sugar moiety ginsenosides (CK, Rh2, Rh1, F1), CK and Rh1 significantly reduced NO, COX-2, PGE2, and TNF-α production in a dose-dependent manner through NF-κB downregulation, whereas Rh2 showed comparatively weaker suppression [2]. In a rheumatoid arthritis model comparing six ginsenosides (Rg1, Rg3, Rg5, Rb1, Rh2, CK), CK provided the most effective overall therapeutic outcome—significantly inhibiting RAW 264.7 and HUVEC cell proliferation, promoting apoptosis, and reducing joint swelling and proinflammatory cytokines in CIA mice [3].

Anti-inflammatory screening iNOS/COX-2 NF-κB pathway

Optimal Research and Industrial Application Scenarios for 20(S)-Ginsenoside C-K Based on Quantitative Differentiation Evidence


In Vitro Anti-Cancer Screening Programs Requiring Maximum Cytotoxic Potency Among Monoglycosylated Ginsenosides

For cancer pharmacology laboratories screening natural product libraries against tumor cell panels, CK is the rational first-choice PPD-type ginsenoside. Its IC50 of 0.1–0.6 μM (serum-free) represents ~7–12-fold greater potency than the closest analog Rh2 (0.7–7.1 μM), enabling lower working concentrations that reduce solvent toxicity and off-target effects in MTT and apoptosis assays [1]. CK's selective cytotoxicity—sparing normal peripheral blood stem cells while inhibiting K562, THP-1, and Molt-4 leukemia cells—further supports its use in selectivity profiling workflows [1].

Oral Formulation Development for Rheumatoid Arthritis Where Systemic CK Exposure Must Be Predictable and Maximized

Formulation scientists developing oral solid dosage forms of CK for RA should specify CK-30-type purified CK compositions rather than crude ginseng extracts. Clinical data demonstrate that CK-30 achieves 135-fold higher AUClast and 118-fold higher Cmax than equivalent red ginseng extract dosing, with a 7-hour faster Tmax (3.0 h vs. 10.0 h), ensuring predictable pharmacokinetic coverage for chronic inflammatory conditions [2]. CK has completed Phase 0 and Phase I clinical trials in China as an RA candidate and has entered Phase Ib evaluation, providing a regulatory precedent unavailable for Rh2 or other ginsenoside analogs [3].

In Vivo Colitis and Inflammatory Bowel Disease Models Requiring IRAK-1/NF-κB Pathway Inhibition Without Prodrug Dependence

Researchers using TNBS- or DSS-induced colitis models benefit from CK's direct IRAK-1 pathway targeting without reliance on gut microbial bioconversion. Unlike its parent Rb1—which requires intestinal bacterial deglycosylation to become active—CK is the terminal active metabolite and achieves 88% colonic MPO inhibition at 20 mg/kg (p.o.), surpassing Rb1's 84% at the same dose, while also suppressing TNF-α, IL-1β, and IL-6 more potently [4]. This avoids inter-subject microbiome variability that confounds Rb1-based studies.

Solid-State Pharmaceutical Development Requiring Polymorph Specification for Batch-to-Batch Bioequivalence

For quality control and CMC (Chemistry, Manufacturing, and Controls) teams developing CK as a solid oral drug substance, polymorph identification is critical. Form II (prepared from acetone by gradual evaporation) provides the highest absolute oral bioavailability (7.87% in females) and 42.7% paw edema inhibition at 20 mg/kg in the carrageenan inflammation model [5]. In contrast, Form IV (from methanol) delivers only about half the systemic exposure. Procurement specifications should require PXRD confirmation of Form II identity to ensure lot-to-lot pharmacokinetic consistency and avoid under-dosing in efficacy studies [5].

Quote Request

Request a Quote for 20(S)-Ginsenoside C-K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.